molecular formula C8H5F3O2 B13685158 5-(Trifluoromethyl)-1,3-benzodioxole

5-(Trifluoromethyl)-1,3-benzodioxole

Cat. No.: B13685158
M. Wt: 190.12 g/mol
InChI Key: KPBAALQWUKRVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)-1,3-benzodioxole is a valuable chemical building block in organic synthesis and medicinal chemistry. The benzodioxole scaffold is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group can significantly alter a compound's electronic properties, metabolic stability, and lipophilicity. These characteristics make it a key intermediate for developing potential pharmaceuticals, agrochemicals, and materials. Researchers utilize this compound in various transformations, including Suzuki couplings and other cross-coupling reactions, to create more complex molecules for biological screening. This product is intended for research purposes by qualified laboratory personnel only. It is strictly for R&D use and is not certified for human consumption or therapeutic use. Always refer to the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

5-(trifluoromethyl)-1,3-benzodioxole

InChI

InChI=1S/C8H5F3O2/c9-8(10,11)5-1-2-6-7(3-5)13-4-12-6/h1-3H,4H2

InChI Key

KPBAALQWUKRVRY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Sophisticated Synthetic Methodologies for 5 Trifluoromethyl 1,3 Benzodioxole and Its Analogs

Advanced Precursor Synthesis Routes to the 1,3-Benzodioxole (B145889) Core

The construction of the 1,3-benzodioxole scaffold is a critical first step. While classical methods exist, recent innovations have focused on improving yields, simplifying procedures, and employing more environmentally benign conditions.

Innovative Catechol-Based Cyclization Protocols

The most common and direct route to the 1,3-benzodioxole core begins with catechol (1,2-dihydroxybenzene). This approach involves the formation of a methylenedioxy bridge across the two hydroxyl groups. Traditional methods often utilize dihalomethanes with a base. wikipedia.org However, recent advancements have introduced more refined protocols.

One innovative approach involves the use of solid acid catalysts, which offer advantages in terms of reusability and simplified workup. For instance, carbon-based solid acids have been shown to effectively catalyze the reaction between catechol and various aldehydes or ketones, achieving conversion rates above 80% and selectivity greater than 95%. google.com Similarly, HY zeolite has been demonstrated as an efficient heterogeneous catalyst for acetalization and ketalization reactions with catechol, proceeding under mild conditions. researchgate.net

Alternative methylene (B1212753) sources have also been explored. The condensation of catechol with methanol (B129727) in the presence of a strong acid catalyst represents a direct route to the benzodioxole ring. chemicalbook.com Another novel strategy employs glycerol (B35011) carbonate as a reactive and greener alkylating agent for catechol, reacting in the presence of a basic catalyst to form related benzodioxane structures, highlighting new avenues for cyclization. rsc.org

Table 1: Comparison of Catechol-Based Cyclization Protocols
Methylene SourceCatalyst/ReagentKey FeaturesReference
Dihalomethanes (e.g., CH₂Cl₂)Base (e.g., NaOH) in DMSOClassical, well-established method. wikipedia.orgyoutube.com
Aldehydes/KetonesCarbon-Based Solid AcidHeterogeneous catalysis, high selectivity. google.com
Aldehydes/KetonesHY ZeoliteMild conditions, reusable catalyst. researchgate.net
MethanolStrong Acid (e.g., HCl)Direct condensation approach. chemicalbook.com

Non-Traditional Cyclization Strategies for Benzodioxole Formation

While most syntheses of the 1,3-benzodioxole core originate from catechol, non-traditional strategies often focus on the nature of the cyclizing agent and the reaction conditions rather than a different aromatic precursor. These methods aim to enhance efficiency and expand the substrate scope.

The Williamson ether synthesis approach, reacting a deprotonated catechol with a dihalomethane, can be optimized through the use of phase-transfer catalysts. sciencemadness.org This modification can improve reaction rates and yields by facilitating the transport of the catecholate anion into the organic phase. The choice of solvent systems, such as the use of dimethyl sulfoxide (B87167) (DMSO), can also significantly influence the reaction's efficiency. youtube.com These refinements, while still based on the fundamental catechol-dihalomethane reaction, represent strategic advancements in the formation of the benzodioxole ring.

Precision Introduction of the Trifluoromethyl Moiety

Once the 1,3-benzodioxole ring is formed, the next critical step is the regioselective installation of the trifluoromethyl (-CF₃) group, typically at the C5 position. The electron-donating nature of the methylenedioxy group activates the aromatic ring, making it amenable to electrophilic and radical substitution. Alternatively, a pre-functionalized benzodioxole can undergo nucleophilic trifluoromethylation.

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation involves the reaction of the electron-rich 1,3-benzodioxole ring with a reagent that acts as a source of an electrophilic trifluoromethyl species ("CF₃⁺"). illinois.edu This direct C-H functionalization is a powerful strategy. Several classes of "shelf-stable" electrophilic trifluoromethylating reagents have been developed and are now commercially available. beilstein-journals.org

Prominent examples include:

Hypervalent Iodine Reagents (Togni Reagents): Compounds like 1-trifluoromethyl-3,3-dimethyl-1,2-benziodoxole are highly effective for the trifluoromethylation of a wide range of nucleophiles, including activated aromatic systems. tcichemicals.comresearchgate.netacs.org

Sulfonium Salts (Umemoto and Yagupolskii Reagents): S-(Trifluoromethyl)dibenzothiophenium salts and diaryl(trifluoromethyl)sulfonium salts are potent electrophilic reagents capable of trifluoromethylating phenols, anilines, and other electron-rich arenes. beilstein-journals.orgwikipedia.org

These reactions are often performed under mild conditions and exhibit high functional group tolerance, making them suitable for late-stage functionalization.

Table 2: Key Electrophilic Trifluoromethylating Reagents
Reagent ClassExample Reagent NameGeneral StructureReference
Hypervalent IodineTogni Reagent I1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one tcichemicals.comresearchgate.net
Dibenzothiophenium SaltUmemoto ReagentS-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate beilstein-journals.orgwikipedia.org
Diarylsulfonium SaltYagupolskii ReagentDiaryl(trifluoromethyl)sulfonium salt illinois.edubeilstein-journals.org

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation provides an alternative pathway that typically involves a cross-coupling reaction. This strategy requires a pre-functionalized precursor, such as 5-bromo- or 5-iodo-1,3-benzodioxole, which reacts with a nucleophilic "CF₃⁻" source. illinois.edu

Copper-mediated and copper-catalyzed reactions are central to this approach. beilstein-journals.org A common method involves the coupling of an aryl iodide with a copper-trifluoromethyl species, which can be generated in situ from various sources. wikipedia.org Inexpensive and easy-to-handle reagents like sodium trifluoroacetate (B77799) (CF₃COONa) or potassium trifluoroacetate (CF₃CO₂K), in the presence of copper(I) iodide, have proven effective. nih.govresearchgate.net Modern advancements in this area include the development of flow chemistry systems, which allow for rapid and efficient trifluoromethylation using CF₃CO₂K at elevated temperatures and pressures, conditions that can be challenging in standard batch processes. nih.gov Another widely used nucleophilic source is the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, CF₃SiMe₃), which requires activation by a fluoride (B91410) source. acs.orgacs.org

Radical Trifluoromethylation Strategies

Radical trifluoromethylation has emerged as a powerful tool for the direct C-H functionalization of heteroaromatic and aromatic compounds. pnas.org This approach avoids the need for pre-functionalization of the substrate. The reaction involves the generation of a trifluoromethyl radical (•CF₃), which is electrophilic in nature and preferentially attacks electron-rich positions on the aromatic ring, such as the C5 position of 1,3-benzodioxole. wikipedia.orgnih.gov

Several methods exist for generating the •CF₃ radical:

From Sodium Trifluoromethanesulfinate (Langlois' Reagent): The oxidation of CF₃SO₂Na with an oxidant like tert-butyl hydroperoxide (TBHP) is a common, operationally simple method to produce •CF₃ radicals. nih.govresearchgate.netresearchgate.net

From Trifluoroiodomethane (CF₃I): CF₃I can serve as a radical source under photoredox catalysis using visible light, offering a mild and environmentally friendly protocol. wikipedia.org

From Togni and Umemoto Reagents: Under certain conditions, particularly with transition metal catalysis or photoredox catalysis, electrophilic trifluoromethylating reagents can also serve as sources of the trifluoromethyl radical. thieme-connect.com

This methodology is valued for its high functional group tolerance and its ability to functionalize complex molecules directly. pnas.org

Table 3: Common Methods for Generating Trifluoromethyl Radicals
PrecursorActivator/ConditionsKey FeaturesReference
Sodium Trifluoromethanesulfinate (CF₃SO₂Na)Oxidant (e.g., TBHP)Inexpensive, benchtop-stable solid precursor. pnas.orgnih.gov
Trifluoroiodomethane (CF₃I)Visible Light, Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂)Mild conditions, eco-friendly process.
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)Visible Light, Photoredox CatalystEfficient method for aromatic systems. wikipedia.org
Togni/Umemoto ReagentsCopper Catalysis or Photoredox CatalysisDual role as electrophilic and radical sources. thieme-connect.com

Trifluoromethylation via Chemoselective Pre-functionalized Intermediates

A key strategy for the synthesis of trifluoromethylated benzodioxoles involves the use of pre-functionalized intermediates, which allows for the chemoselective introduction of the trifluoromethyl (CF3) group. This approach circumvents issues with regioselectivity that can arise from direct C-H functionalization of the unsubstituted ring.

One common method involves the cross-coupling of a functionalized benzodioxole, such as an aryl halide or boronic acid, with a trifluoromethyl source. For instance, 5-iodo-1,3-benzodioxole can be subjected to copper-mediated trifluoromethylation. acs.orgmit.edu The carbon-iodine bond is selectively targeted for the coupling reaction, leaving other positions on the aromatic ring untouched. Similarly, arylboronic acids are versatile pre-functionalized intermediates. The development of room-temperature copper-mediated trifluoromethylation of arylboronic acids represents a significant advancement, offering mild conditions and high functional group tolerance. mit.edu

This pre-functionalization strategy ensures that the CF3 group is installed at a specific, predetermined location on the benzodioxole ring, providing a high degree of control over the final product's structure. The choice of the functional group (e.g., halide, boronic acid) and the coupling partner dictates the specific reaction conditions and catalytic system required.

Regioselective and Stereoselective Functionalization during Synthesis

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of chemical groups is paramount in modern organic synthesis. In the context of 5-(Trifluoromethyl)-1,3-benzodioxole and its analogs, these principles are often applied in cycloaddition reactions or functionalizations of side chains attached to the core structure.

Regioselective synthesis is crucial when building more complex molecules from a benzodioxole starting material. For example, in the synthesis of trifluoromethyl-pyrazoles, which can be considered analogs, the cycloaddition of alkynes with 4-trifluoromethylsydnones proceeds with high regioselectivity, yielding the 5-trifluoromethylpyrazole isomer. nih.gov This control is dictated by the electronic and steric properties of the reacting partners. Similarly, [3+2] cycloaddition reactions involving nitrile imines and a trifluoroacetonitrile (B1584977) precursor have been developed to produce 5-trifluoromethyl 1,2,4-triazoles with exclusive regioselectivity. nih.govmdpi.com These strategies highlight how specific reaction types can be employed to ensure a single constitutional isomer is formed.

Stereoselectivity becomes important when creating chiral centers, for instance, in derivatives of the benzodioxole core. While direct stereoselective synthesis of the aromatic core is not typical, reactions involving side chains attached to the this compound ring can be rendered stereoselective. For example, organocatalytic methods have been developed for the enantioselective α-trifluoromethylation of aldehydes, which could be precursors to chiral side chains on a benzodioxole ring. organic-chemistry.orgnih.gov Such methods utilize chiral catalysts to control the formation of a specific enantiomer, which is critical in the synthesis of biologically active molecules.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of fluorinated organic compounds. Various catalytic systems, including those based on transition metals, small organic molecules, and light-driven processes, have been successfully applied to the synthesis and functionalization of trifluoromethylated benzodioxoles.

Transition Metal-Mediated Catalysis

Transition metals like palladium and copper are widely used to catalyze the formation of carbon-trifluoromethyl (C-CF3) bonds. beilstein-journals.orgmagtech.com.cn These metals facilitate cross-coupling reactions between pre-functionalized benzodioxoles (e.g., 5-halo-1,3-benzodioxole or its boronic acid derivative) and a trifluoromethylating agent.

Copper-mediated trifluoromethylation is a prominent method. A ligandless CuCF3 complex, derived from fluoroform, has shown high reactivity toward aryl halides, allowing for the trifluoromethylation of a wide range of iodoarenes at mild temperatures (23–50 °C). acs.org Another significant development is the copper-mediated oxidative coupling of arylboronic acids with a CF3 source at room temperature, which is notable for its mild conditions and high functional group compatibility. mit.edu

Palladium-catalyzed reactions are also pivotal. These systems can catalyze the trifluoromethylation of aryl chlorides, bromides, or triflates using a nucleophilic CF3 source like (trifluoromethyl)triethylsilane (TESCF3). beilstein-journals.org The success of these reactions often depends on the use of specialized, bulky phosphine (B1218219) ligands that facilitate the crucial reductive elimination step. beilstein-journals.org More recently, palladium-catalyzed C–H activation has emerged as a method for the direct trifluoromethylation of arenes, although this can present challenges in controlling regioselectivity. beilstein-journals.org

Metal CatalystSubstrate TypeCF3 SourceKey FeaturesReference
Copper (Cu)Aryl Iodides/BromidesCuCF3 (from Fluoroform)High reactivity, mild temperatures, ligandless conditions. acs.org
Copper (Cu)Aryl Boronic Acids"CF3+" source (oxidative)Room temperature, high functional group tolerance. mit.edu
Palladium (Pd)Aryl Chlorides/TriflatesTESCF3 / KFRequires bulky phosphine ligands (e.g., BrettPhos). beilstein-journals.org
Palladium (Pd)Arenes (C-H Activation)Electrophilic CF3+ sourceDirect functionalization, regioselectivity can be a challenge. beilstein-journals.org

Organocatalytic Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. This approach has been particularly successful in asymmetric synthesis. While direct organocatalytic trifluoromethylation of the benzodioxole ring itself is less common, the principles are highly relevant for creating chiral analogs.

A notable example is the enantioselective α-trifluoromethylation of aldehydes, which can be achieved by merging enamine catalysis with other activation methods. organic-chemistry.orgnih.gov In these systems, a chiral secondary amine (an organocatalyst) reacts with an aldehyde to form a nucleophilic enamine intermediate. This intermediate then reacts with an electrophilic trifluoromethyl source, with the chiral catalyst directing the stereochemical outcome of the reaction. This dual-catalyst approach, often combined with photoredox catalysis, allows for the creation of trifluoromethyl-containing stereogenic centers with high enantioselectivity (up to 99% ee). organic-chemistry.orgnih.gov

Photoredox Catalysis for Benzodioxole Functionalization

Photoredox catalysis has emerged as a powerful tool for organic synthesis, using visible light to initiate single-electron transfer (SET) processes under exceptionally mild conditions. globethesis.com This methodology is highly effective for generating trifluoromethyl radicals (•CF3) from stable precursors, which can then functionalize aromatic rings like 1,3-benzodioxole. nih.govrsc.org

The typical catalytic cycle involves a photocatalyst, such as an iridium or ruthenium complex, which absorbs visible light and enters an excited state. organic-chemistry.orgnih.gov This excited-state catalyst can then engage a trifluoromethyl source (e.g., trifluoromethyl iodide or Togni's reagent) via SET to generate a trifluoromethyl radical. organic-chemistry.orgresearchgate.net This highly reactive radical can then add to the electron-rich benzodioxole ring.

A key advantage of this method is its ability to perform direct C-H trifluoromethylation on unactivated arenes, potentially obviating the need for pre-functionalization. researchgate.net The reaction conditions are mild (often room temperature) and tolerate a wide variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis. nih.gov The merger of photoredox catalysis with organocatalysis has also enabled the development of asymmetric trifluoromethylation reactions. organic-chemistry.orgresearchgate.net

Photocatalyst TypeCF3 SourceReaction TypeKey FeaturesReference
Iridium or Ruthenium ComplexesCF3I, Togni's ReagentRadical C-H TrifluoromethylationMild conditions, visible light, good functional group tolerance. organic-chemistry.orgnih.govresearchgate.net
Organic Dyes (e.g., 4CzIPN)α-trifluoromethyl alkenesDefluorinative CouplingDirect single electron oxidation of 1,3-benzodioxole. nih.govrsc.org
Iridium Complex + Chiral ImidazolidinoneCF3IAsymmetric α-TrifluoromethylationDual catalysis for high enantioselectivity. organic-chemistry.orgnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the synthesis of fluorinated compounds like this compound, these principles are increasingly being applied to improve sustainability. rsc.org

Key green chemistry approaches relevant to this synthesis include:

Use of Safer Solvents: Developing reactions that can be performed in environmentally benign solvents, such as water or acetone/water mixtures, is a primary goal. nih.govrsc.org Aqueous fluoroalkylation reactions are becoming more common, challenging the traditional view that these reactions must be conducted in hydrophobic organic solvents. rsc.org

Catalysis over Stoichiometric Reagents: The catalytic methods described in section 2.4 are inherently greener than older methods that required stoichiometric amounts of often hazardous reagents (e.g., Swarts reaction using SbF3 and HF). dovepress.com Catalysts increase efficiency and reduce waste.

Atom Economy and One-Pot Reactions: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product is a core principle. One-pot reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, improve efficiency, reduce solvent waste, and save time and resources. rsc.orgresearchgate.net The development of one-pot procedures for synthesizing complex fluorinated heterocycles and reagents exemplifies this approach. rsc.orgnih.govrsc.org

Energy Efficiency: Photoredox catalysis is an example of an energy-efficient method, as it often uses low-energy visible light from household bulbs or LEDs at room temperature, reducing the need for heating. rsc.org

By focusing on these principles, chemists can develop synthetic routes to this compound and its analogs that are not only efficient and selective but also more environmentally sustainable. osaka-u.ac.jp

Development of Solvent-Free and Reduced-Solvent Reaction Systems

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving safety. Research into solvent-free and reduced-solvent reaction systems for the synthesis of benzodioxole derivatives has shown promising results, which can be extrapolated to the synthesis of this compound.

One notable approach involves microwave-assisted synthesis under solvent-free conditions. For instance, the condensation of 1,3-dicarbonyl compounds with arylaldehydes and urea (B33335) or thiourea (B124793) to produce tetrahydropyrimidines has been successfully achieved without solvents, showcasing the potential of this technique for heterocyclic synthesis. rsc.org This methodology could potentially be adapted for the cyclization step in the formation of the benzodioxole ring from a suitably substituted catechol and a methylene source, thereby avoiding the use of traditional, often hazardous, solvents.

Flow chemistry also presents a viable route to reducing solvent usage. Continuous flow processes can offer improved heat and mass transfer, leading to higher efficiency and selectivity, often in reduced solvent volumes compared to batch processes. The continuous acylation of 1,3-benzodioxole has been demonstrated using recyclable heterogeneous catalysts, highlighting the potential for cleaner production methods for benzodioxole derivatives. researchgate.netnih.govmdpi.com

The following table summarizes potential solvent-free or reduced-solvent approaches applicable to the synthesis of this compound and its analogs.

Synthetic StepPotential Solvent-Free/Reduced-Solvent MethodKey Advantages
Benzodioxole ring formationMicrowave-assisted synthesis from catechol precursorReduced reaction times, higher yields, elimination of bulk solvents.
Solid-state reaction with a suitable catalystAvoids solvent use entirely, potential for high purity products.
TrifluoromethylationUse of solid-supported trifluoromethylating agentsEasier separation and potential for catalyst recycling.
Acylation/AlkylationContinuous flow reaction with heterogeneous catalystsReduced solvent volume, improved process control and safety. researchgate.netnih.govmdpi.com

Optimization of Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. wikipedia.orgnih.gov This principle is central to the design of sustainable synthetic pathways.

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. The ideal reaction would have a 100% atom economy, where all reactant atoms are found in the product. rsc.org Addition reactions, cycloadditions, and certain catalytic reactions are examples of transformations that can exhibit high atom economy. nih.gov

For the synthesis of this compound, optimizing atom economy would involve carefully selecting the synthetic route and reagents. For example, a hypothetical synthesis starting from 4-iodocatechol could proceed via a trifluoromethylation step followed by cyclization. The choice of the trifluoromethylating agent would significantly impact the atom economy. Using a reagent like trifluoromethyltrimethylsilane (TMSCF3) in a copper-mediated reaction with an aryl boronic acid derivative of the catechol would generate byproducts, thus lowering the atom economy. mit.edu

A more atom-economical approach would be a direct C-H trifluoromethylation of 1,3-benzodioxole, although this presents challenges in terms of regioselectivity. If successful, such a reaction would have a very high atom economy as it avoids the pre-functionalization of the aromatic ring.

The following table provides a theoretical comparison of the atom economy for two hypothetical routes to this compound.

ReactionReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Route 1: Cross-Coupling 5-Bromo-1,3-benzodioxole + (CF3)CuThis compoundCuBrLower
Route 2: Direct C-H Trifluoromethylation 1,3-benzodioxole + "CF3" sourceThis compoundMinimalHigher

Design of Sustainable Reagents and Catalysts

The development of sustainable reagents and catalysts is paramount for the advancement of green synthetic methodologies. This involves the use of non-toxic, renewable, and recyclable materials.

For the synthesis of benzodioxole rings, heterogeneous catalysts such as zeolites and solid acids have been explored as sustainable alternatives to traditional homogeneous acid catalysts. researchgate.net These solid catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying purification processes. For instance, HY zeolite has been shown to be an efficient catalyst for the acetalization and ketalization of aldehydes and ketones with catechol, a key step in forming the benzodioxole ring. researchgate.net

In the context of trifluoromethylation, significant efforts have been made to develop more sustainable reagents and catalytic systems. Traditional methods often rely on harsh reagents or precious metal catalysts. cas.cn Emerging strategies focus on the use of more environmentally benign trifluoromethyl sources and catalysts based on earth-abundant metals. Sodium triflinate (Langlois' reagent) is an example of an inexpensive and easy-to-handle CF3 radical source that can be activated under transition-metal-free conditions or through photochemistry. researchgate.net

Photoredox catalysis offers a promising avenue for sustainable trifluoromethylation, often utilizing organic dyes as catalysts in place of toxic and expensive transition metals. researchgate.net These reactions can proceed under mild conditions with high functional group tolerance. The use of electricity as a clean oxidant in electrochemical synthesis is another innovative approach to generating trifluoromethylated compounds. researchgate.net

The following table highlights some sustainable reagents and catalysts that could be employed in the synthesis of this compound.

Reaction StepSustainable Reagent/CatalystRationale for Sustainability
Benzodioxole FormationHY ZeoliteHeterogeneous, recyclable, avoids corrosive liquid acids. researchgate.net
Solid-supported acid catalystEase of separation and reuse, reduced waste.
TrifluoromethylationSodium Triflinate with photoredox catalysisAvoids precious metals, uses light as an energy source. researchgate.net
Copper-based catalystsCopper is an earth-abundant and less toxic metal. mit.edu
Electrochemical synthesisUses electrons as a clean reagent, minimizing chemical waste. researchgate.net

By integrating these sophisticated synthetic methodologies, the production of this compound and its analogs can be steered towards greater environmental compatibility and economic viability, aligning with the core principles of green and sustainable chemistry.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 5 Trifluoromethyl 1,3 Benzodioxole

Electrophilic Aromatic Substitution Reactions of 5-(Trifluoromethyl)-1,3-benzodioxole

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. prepchem.com The rate and position of this substitution on this compound are influenced by the synergistic and antagonistic effects of its substituents.

Site-Selective Direct Functionalization (e.g., Nitration, Halogenation, Sulfonation)

Direct functionalization of the this compound ring via nitration, halogenation, or sulfonation is challenging due to the presence of the powerfully deactivating trifluoromethyl (CF₃) group. While specific studies on this exact molecule are not prevalent in the literature, its reactivity can be predicted based on established principles. For instance, the nitration of 1,3-benzodioxole (B145889) with nitric acid in glacial acetic acid predominantly yields 5-nitro-1,3-benzodioxole (B1580859), demonstrating the directing effect of the methylenedioxy group. prepchem.comchemsynthesis.comnih.gov

In the case of this compound, the substitution pattern is more complex. The potential sites for electrophilic attack are positions 4, 6, and 7. The directing effects are as follows:

1,3-Benzodioxole moiety : As an electron-donating group, it directs incoming electrophiles to the positions ortho and para to the oxygen atoms. In this system, this corresponds primarily to positions 5 and 6 (and to a lesser extent, 4 and 7). Since position 5 is already substituted, it directs towards position 6.

Trifluoromethyl (CF₃) group : As a potent electron-withdrawing group, it is a strong deactivator and a meta-director. The positions meta to the CF₃ group at position 5 are positions 4 and 6.

Friedel-Crafts Acylation and Alkylation Reactions

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. wikipedia.org However, a significant limitation of these reactions is their general failure on strongly deactivated aromatic systems. libretexts.org The trifluoromethyl group is one of the most powerful deactivating groups, making Friedel-Crafts reactions on this compound highly improbable under standard conditions. libretexts.org

Friedel-Crafts Acylation : This reaction involves an acylium ion as the electrophile. The product, an aryl ketone, is even more deactivated than the starting material, which prevents multiple acylations. youtube.comorganic-chemistry.org Despite this, the initial acylation step is unlikely to proceed on a substrate as deactivated as this compound.

Friedel-Crafts Alkylation : This reaction is prone to carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. However, the primary obstacle for this compound remains the initial electrophilic attack on the highly electron-deficient ring.

No successful examples of Friedel-Crafts reactions on this specific substrate are documented in peer-reviewed literature, which aligns with the predicted low reactivity.

Directing Group Effects and Regioselectivity Induced by Trifluoromethyl and Benzodioxole Moieties

The regiochemical outcome of any potential electrophilic aromatic substitution on this compound is a classic example of competing directing effects.

The benzodioxole moiety functions as an activating, ortho,para-director. The oxygen atoms donate electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the substituent.

Conversely, the trifluoromethyl group is a deactivating, meta-director. Its strong inductive electron withdrawal (-I effect) destabilizes the arenium ion, slowing the reaction rate. This destabilization is most pronounced when the positive charge of the intermediate is located on the carbon adjacent to the CF₃ group (ortho or para attack). Consequently, attack at the meta position is favored as it avoids this direct destabilization.

In this compound, these effects converge to favor substitution at the 6-position. This position is ortho to one of the ring oxygens, allowing for resonance stabilization from the benzodioxole group, and simultaneously meta to the deactivating CF₃ group, minimizing its destabilizing inductive effect.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated this compound Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. This mechanism is distinct from EAS and typically requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.

The SNAr mechanism generally proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the electron-withdrawing substituents. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For a derivative of this compound to undergo an SNAr reaction, it must possess a good leaving group (e.g., a halogen such as F, Cl, or Br) on the aromatic ring. A hypothetical substrate like 6-bromo-5-(trifluoromethyl)-1,3-benzodioxole would be an excellent candidate for SNAr reactions. In this molecule:

The trifluoromethyl group at the 5-position would strongly activate the ring for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate.

The bromine atom at the 6-position would serve as the leaving group.

The reaction would proceed with a nucleophile (e.g., an alkoxide, amine, or thiol) attacking the C-6 position, leading to the displacement of the bromide ion. The strong electron-withdrawing nature of the CF₃ group is crucial for the feasibility of such a transformation.

Organometallic Transformations Involving this compound Substrates

Organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, provides powerful tools for the synthesis of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds. Substrates based on this compound, particularly halogenated derivatives, are expected to be valuable partners in these transformations.

Modern Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

For this compound to participate in cross-coupling reactions, it must first be functionalized with a group amenable to oxidative addition by a transition metal catalyst, typically a halide (Br, I) or a triflate. A key precursor for such reactions would be a halo-derivative, for example, 6-bromo-5-(trifluoromethyl)-1,3-benzodioxole .

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net A derivative such as 6-bromo-5-(trifluoromethyl)-1,3-benzodioxole could be coupled with various aryl- or vinyl-boronic acids under palladium catalysis to generate biaryl or styrenyl derivatives, respectively. The presence of the CF₃ group is generally well-tolerated in Suzuki couplings. nih.gov

Heck Reaction : The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org 6-Bromo-5-(trifluoromethyl)-1,3-benzodioxole would be a suitable aryl halide for this reaction, allowing for its coupling with a variety of alkenes, such as acrylates or styrenes, to introduce a vinyl group at the 6-position. Palladium catalysts are effective for Heck reactions involving trifluoromethylated aryl bromides. beilstein-journals.orgbeilstein-journals.orgmdpi.com

Sonogashira and Negishi Couplings :

The Sonogashira coupling would enable the reaction of 6-halo-5-(trifluoromethyl)-1,3-benzodioxole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to install an alkynyl substituent.

The Negishi coupling would involve the reaction of the same halo-derivative with an organozinc reagent, offering a powerful method for forming C-C bonds with a wide range of carbon-based nucleophiles.

Table 2: Potential Cross-Coupling Reactions of 6-Bromo-5-(trifluoromethyl)-1,3-benzodioxole

Reaction Name Coupling Partner Resulting C-C Bond Typical Catalyst
Suzuki-Miyaura R-B(OH)₂ Aryl-Aryl, Aryl-Vinyl Pd(PPh₃)₄, Base
Heck Alkene Aryl-Vinyl Pd(OAc)₂, Ligand, Base
Sonogashira Terminal Alkyne Aryl-Alkynyl PdCl₂(PPh₃)₂, CuI, Base

These organometallic transformations represent a highly valuable and versatile strategy for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of complex molecules from a functionalized starting material.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr The reaction utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgorganic-chemistry.org In the case of this compound, two potential directing groups are present: the 1,3-benzodioxole moiety and the trifluoromethyl (CF₃) group.

The oxygen atoms of the 1,3-benzodioxole ring can act as Lewis basic sites, coordinating with the lithium cation of a strong base like n-butyllithium. This coordination would be expected to increase the acidity of the protons at the C4 and C7 positions, directing metalation to these sites. Conversely, the trifluoromethyl group is recognized as a moderate directing group in DoM reactions. organic-chemistry.orguwindsor.ca Its strong electron-withdrawing nature can acidify the ortho C-H bonds at the C4 and C6 positions, although it lacks a heteroatom for direct chelation.

Therefore, a competitive scenario for lithiation exists:

C4-lithiation: Directed by both a dioxole oxygen and the inductive effect of the CF₃ group.

C6-lithiation: Directed primarily by the CF₃ group.

C7-lithiation: Directed by one of the dioxole oxygen atoms.

The ultimate regioselectivity of a DoM reaction on this compound would likely depend on the specific reaction conditions, including the choice of base, solvent, and temperature. The resulting ortho-lithiated species could then be trapped with various electrophiles to introduce a wide range of functional groups.

Table 1: Classification of Directed Metalation Groups (DMGs) and Common Electrophiles

DMG ClassExamplesCommon ElectrophilesProduct Functional Group
Strong-CONR₂, -SO₂NR₂, -OCONR₂D₂O-D (Deuterium)
Moderate-OMe, -NR₂, -CF₃ I₂-I (Iodo)
Weak-F, -Cl, -O-CH₂-O- (dioxole) (CH₃)₂CO-C(OH)(CH₃)₂ (Tertiary alcohol)
(All)(See above)CO₂-COOH (Carboxylic acid)
(All)(See above)R-CHO-CH(OH)R (Secondary alcohol)

Radical Reactions and C-F Bond Cleavage Phenomena in this compound Systems

The trifluoromethyl group is exceptionally stable due to the high strength of the carbon-fluorine bond. However, under specific conditions, C-F bond cleavage can be induced, often proceeding through radical intermediates. researchgate.net Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have enabled the selective functionalization of C-F bonds in trifluoromethylarenes. researchgate.netrsc.org

These transformations typically involve a single-electron transfer (SET) process to the trifluoromethylarene, generating a radical anion. This intermediate can then fragment, cleaving a C-F bond to release a fluoride (B91410) ion and form a difluorobenzyl radical. Alternatively, the generation of a trifluoromethyl radical (•CF₃) from a separate reagent can lead to addition reactions with aromatic systems. rsc.org

For this compound, radical reactions could be initiated through several pathways:

Photoredox Catalysis: A photocatalyst, upon excitation by visible light, could reduce the benzodioxole system to initiate C-F bond cleavage.

Radical Addition: A trifluoromethyl radical, generated from a source like Togni's reagent, could add to the aromatic ring. However, this process is often more effective with electron-deficient heteroarenes. nih.gov

Homolytic Cleavage: While requiring significant energy, direct homolytic cleavage of a C-F bond is mechanistically conceivable under harsh conditions like high temperatures or UV irradiation.

The cleavage of a single C-F bond in the CF₃ group of this compound would yield a difluoroalkyl radical, which could then be trapped or participate in further reactions, providing a pathway to difluoromethyl-substituted benzodioxole derivatives.

Advanced Mechanistic Investigations of Complex Transformations Involving the 1,3-Benzodioxole Ring System

Mechanistic studies on other complex reactions involving trifluoromethylated aromatics often reveal the involvement of radical species or short-lived ionic intermediates. For instance, the OCF₃-migration in certain N-(hetero)aryl-N-hydroxylamine derivatives has been shown to proceed through a heterolytic cleavage of the N–OCF₃ bond, followed by the rapid recombination of a short-lived ion pair, a pathway supported by both experimental data and computational studies. nih.gov The presence of strongly electron-withdrawing groups, such as two CF₃ groups on an aryl ring, can significantly impact the energetics of these transformations, sometimes inhibiting the reaction. nih.gov

Any complex transformation of this compound would necessitate a detailed mechanistic investigation employing techniques such as:

Kinetic Studies: To determine reaction rates and orders.

Isotope Labeling: To trace the path of atoms throughout the reaction.

Radical Trapping Experiments: To detect the presence of radical intermediates. nih.gov

Computational Modeling (DFT): To calculate transition state energies and explore potential reaction pathways.

Such studies would be crucial to understanding the nuanced reactivity of the 1,3-benzodioxole ring as modulated by the powerful electron-withdrawing effects of the C5-trifluoromethyl substituent.

Advanced Derivatization and Functionalization Strategies for 5 Trifluoromethyl 1,3 Benzodioxole

Functionalization of the Aromatic Nucleus

Functionalization of the aromatic core of 5-(Trifluoromethyl)-1,3-benzodioxole allows for the introduction of various substituents, profoundly influencing the molecule's electronic and steric properties.

Late-stage functionalization (LSF) is a powerful strategy for introducing chemical modifications at a late step in a synthetic sequence, enabling rapid diversification of complex molecules. For trifluoromethylated compounds, LSF can introduce CF3 groups into drug candidates without the need for multi-step syntheses using pre-functionalized precursors princeton.edunih.gov. This approach is particularly valuable in medicinal chemistry for generating analogues of a lead structure quickly nih.gov. Radical-mediated mechanisms using commercial photocatalysts and a household light bulb allow for the direct trifluoromethylation of unactivated arenes and heteroarenes in a mild and operationally simple manner princeton.edu. The development of reagents like Baran Diversinates has further expanded the scope of LSF, allowing for trifluoromethylation, difluoromethylation, and isopropylation of drug-like molecules nih.gov. Computational methods can be used to predict the regioselectivity of these reactions, and new conditions involving iron(III) catalysis have been developed to improve reactivity and yields nih.gov. Another notable LSF method is the aqueous benzylic C-H trifluoromethylation, which provides a mild and selective way to install trifluoromethyl groups on highly functionalized drug molecules nih.govresearchgate.net.

Table 1: Comparison of Late-Stage Trifluoromethylation Methods

Method Reagent/Catalyst Key Features
Photoredox Catalysis Triflyl chloride (CF3SO2Cl), photoredox catalyst Mild, room temperature reaction; suitable for arenes and heteroarenes. princeton.eduwikipedia.org
Baran Diversinates Zinc bis(2,2,2-trifluoroethanesulfonyl) Allows for trifluoromethylation, difluoromethylation, and isopropylation. nih.gov
Aqueous Benzylic C-H Trifluoromethylation Trifluoroacetic acid Environmentally friendly acetone/water solvent system; high selectivity for the least hindered hydrogen. nih.govresearchgate.net

Directing group-assisted C-H functionalization has emerged as a powerful tool for the regioselective modification of aromatic rings. While this specific application to this compound is an area of ongoing research, general principles of site-selective C-H functionalization are well-established. Strategies often employ transient directing groups to achieve functionalization at specific positions that might otherwise be inaccessible. For instance, the use of norbornene as a transient directing mediator in palladium-catalyzed C-H alkylation and acylation has been demonstrated for carbazoles nih.gov. Another approach involves the in situ generation of reactive, non-symmetric iodanes to achieve site-selective incorporation of various anions, including halides and pseudo-halides, into arenes and heteroarenes nih.gov. High-valent cobalt catalysis has also gained attention for enantioselective C-H functionalization, utilizing various chiral directing groups and ligands rsc.org. These methodologies offer the potential for precise modification of the aromatic nucleus of this compound, enabling the synthesis of highly substituted derivatives.

Chemical Transformations of the Trifluoromethyl Group

The trifluoromethyl group, while generally robust, can undergo selective chemical transformations, providing access to a wider range of functional groups.

Controlled defluorination of the trifluoromethyl group offers a pathway to difluoromethyl and monofluoromethyl analogues, which can exhibit distinct biological activities. Photoredox catalysis has been successfully employed for the reductive defluorination of electron-poor trifluoromethylarenes nih.govnih.govnewiridium.comacs.org. This method utilizes an organophotocatalyst, a hydrogen atom donor, and visible light to replace a single fluorine atom with hydrogen nih.govnih.govnewiridium.comacs.org. The process is tolerant of a wide array of functional groups and has been applied to complex drug molecules nih.govnih.govnewiridium.comacs.org. Mechanistic studies suggest the process involves the formation of a radical anion, followed by fluoride (B91410) expulsion nih.govacs.org. While early methods for defluorination often led to uncontrolled reactions, recent advancements have enabled more selective transformations nih.govtcichemicals.com.

Table 2: Key Aspects of Photoredox Hydrodefluorination of Trifluoromethylarenes

Component Role Example
Photocatalyst Absorbs light and initiates the electron transfer process. 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile nih.govacs.org
Hydrogen Atom Donor (HAD) Provides the hydrogen atom to replace fluorine. 4-hydroxythiophenol nih.govacs.org
Light Source Provides the energy to excite the photocatalyst. Blue light nih.govacs.org
Substrate Scope Applicable to electron-deficient trifluoromethylarenes. 4-(trifluoromethyl)benzonitrile nih.govacs.org

Beyond defluorination, the trifluoromethyl group can be converted into other valuable functional moieties. For instance, treatment of o-hydrosilyl-substituted benzotrifluorides with a trityl cation can initiate C-F bond transformations under mild conditions tcichemicals.com. This approach allows for the selective transformation of a single C-F bond tcichemicals.com. The trifluoromethyl group can also be converted to a carbonyl group. An efficient method for synthesizing diaryl ketones involves the C-F cleavage of benzodifluorides using boron tribromide tcichemicals.com. Additionally, protolytic defluorination of trifluoromethyl-substituted arenes in the presence of Brønsted superacids can lead to the formation of reactive electrophilic species, which can then participate in Friedel-Crafts-type reactions nih.gov.

Introduction of Chirality through Enantioselective Functionalization

The introduction of chirality into molecules containing a trifluoromethyl group is of significant interest for the development of new pharmaceuticals and agrochemicals. Asymmetric Michael addition to β-trifluoromethyl β-disubstituted Michael acceptors is a method for constructing quaternary stereocenters bearing a CF3 group uw.edu.pl. This is a challenging transformation, but it is crucial for accessing unique bioactive compounds uw.edu.pl. Another approach involves the enantioselective C-H bond functionalization triggered by radical trifluoromethylation of unactivated alkenes nih.gov. This method, which utilizes a cooperative catalytic system of copper and a Brønsted acid, allows for the creation of chiral CF3-containing N,O-aminals with high enantioselectivity nih.gov. The chiral Brønsted acid plays a key role in controlling the stereoselectivity of the reaction nih.gov.

Regio- and Stereoselective Heteroatom Functionalization (e.g., Hydroxylation, Amination)

The introduction of heteroatoms, such as oxygen and nitrogen, onto the aromatic core of this compound is a critical step in the synthesis of advanced derivatives with potential applications in various fields of chemical research. Achieving regio- and stereoselectivity in these functionalization reactions is paramount for controlling the final molecular architecture and, consequently, the compound's properties. This section explores the strategic approaches for the directed hydroxylation and amination of the this compound scaffold, with a primary focus on methods that offer high levels of positional control.

A key strategy for achieving regioselective functionalization of aromatic compounds is through directed ortho-metalation (DoM) . wikipedia.orgbaranlab.orgchem-station.com This powerful technique utilizes a directing group present on the aromatic ring to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be quenched with a suitable electrophile to introduce a desired functional group with high regioselectivity. wikipedia.orgbaranlab.org

In the case of this compound, the oxygen atoms of the dioxole ring can act as a directing group, facilitating the selective deprotonation of the adjacent C6 position. The strong electron-withdrawing nature of the trifluoromethyl group at the C5 position is anticipated to increase the acidity of the aromatic protons, potentially influencing the ease of the lithiation step. However, the directing influence of the dioxole moiety is generally strong enough to ensure high regioselectivity at the ortho-position.

Regioselective Hydroxylation

The introduction of a hydroxyl group at a specific position on the benzodioxole ring can be achieved by trapping the ortho-lithiated intermediate with an appropriate oxygen-containing electrophile. Common reagents for the electrophilic hydroxylation of aryllithium species include molecular oxygen (O2) followed by a reductive quench, or various peroxide reagents.

While specific studies on the direct hydroxylation of this compound via DoM are not extensively documented in publicly available literature, the general principles can be applied based on known transformations of similar substrates. The proposed reaction pathway would involve the initial formation of the 6-lithio-5-(trifluoromethyl)-1,3-benzodioxole intermediate, which is then reacted with an electrophilic oxygen source.

Table 1: Proposed Reaction Conditions for Regioselective Hydroxylation

StepReagent/ConditionsProductExpected Outcome
1. Lithiationn-Butyllithium or s-Butyllithium, THF, -78 °C6-Lithio-5-(trifluoromethyl)-1,3-benzodioxoleHighly regioselective deprotonation at the C6 position.
2. Hydroxylation1. O2 (gas) or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))2. H3O+ quench6-Hydroxy-5-(trifluoromethyl)-1,3-benzodioxoleFormation of the desired hydroxylated product.

This table is based on established principles of directed ortho-metalation and electrophilic hydroxylation of aryllithiums and represents a predictive model for the functionalization of this compound.

Regioselective Amination

Similar to hydroxylation, the regioselective introduction of an amino group can be accomplished by reacting the ortho-lithiated this compound with an electrophilic aminating agent. wikipedia.orgresearchgate.net A variety of reagents have been developed for the electrophilic amination of organometallic compounds, including N-substituted hydroxylamines and their derivatives, as well as certain azo compounds. wikipedia.org

The choice of the aminating reagent is crucial as it determines the nature of the initially introduced nitrogen-containing group, which may require subsequent deprotection or modification to yield the primary amine. For instance, reaction with a protected hydroxylamine derivative would necessitate a deprotection step to unveil the amino functionality.

Table 2: Proposed Reaction Conditions for Regioselective Amination

StepReagent/ConditionsProductExpected Outcome
1. Lithiationn-Butyllithium or s-Butyllithium, THF, -78 °C6-Lithio-5-(trifluoromethyl)-1,3-benzodioxoleHigh regioselectivity for deprotonation at the C6 position.
2. Amination1. Methoxyamine or N,O-bis(trimethylsilyl)hydroxylamine2. H3O+ quench6-Amino-5-(trifluoromethyl)-1,3-benzodioxoleIntroduction of the amino group at the C6 position.

This table outlines a hypothetical, yet scientifically plausible, route for the regioselective amination of this compound based on the principles of directed ortho-metalation and known electrophilic amination protocols.

The development of stereoselective heteroatom functionalization, particularly when introducing chiral centers, would typically involve the use of chiral directing groups, chiral ligands on the metalating agent, or chiral electrophiles. While the core benzodioxole structure is achiral, the introduction of substituents via these methods could lead to the formation of chiral derivatives, a critical consideration for applications in medicinal chemistry and materials science. Further research is required to explore and optimize these advanced derivatization strategies for this compound.

Theoretical and Computational Chemistry Investigations of 5 Trifluoromethyl 1,3 Benzodioxole

Electronic Structure and Molecular Orbital Analysis

The electronic character of 5-(Trifluoromethyl)-1,3-benzodioxole is dominated by the interplay between the π-donating dioxole ring and the potent inductive and hyperconjugative electron-withdrawing effects of the trifluoromethyl (CF₃) group. This interaction dictates the molecule's reactivity, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. Calculations, typically using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate key electronic parameters. mdpi.com

The presence of the CF₃ group is known to significantly influence the electronic properties of aromatic rings. mdpi.com For this compound, the CF₃ group's strong electron-withdrawing nature is expected to lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is anticipated to be distributed primarily over the electron-rich benzodioxole ring system, while the LUMO is expected to have significant contributions from the trifluoromethyl group and the adjacent aromatic carbon, reflecting its character as an electron acceptor. nih.gov

ParameterPredicted Value/CharacteristicSignificance
HOMO EnergyLowered relative to 1,3-benzodioxole (B145889)Indicates higher ionization potential
LUMO EnergySignificantly loweredIndicates higher electron affinity
HOMO-LUMO Gap (ΔE)ReducedSuggests increased chemical reactivity youtube.comdergipark.org.tr
Dipole MomentIncreasedReflects charge polarization due to electronegative CF₃ and O atoms

Note: The values in this table are predictive and based on theoretical principles derived from analogous compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. readthedocs.ionih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack), typically colored red, and regions of positive potential (electron-poor, prone to nucleophilic attack), colored blue. nih.gov

For this compound, the MEP map is expected to show distinct regions of differing potential:

Negative Potential: The most electron-rich areas will be localized around the two oxygen atoms of the dioxole ring, making them sites for interaction with electrophiles or hydrogen bond donors. nih.gov

Positive Potential: A significant region of positive electrostatic potential will be centered on and around the trifluoromethyl group due to the high electronegativity of the fluorine atoms. researchgate.net This makes the carbon of the CF₃ group and, to a lesser extent, the attached aromatic carbon (C5) susceptible to nucleophilic attack.

Aromatic Ring: The π-system of the benzene (B151609) ring will exhibit a moderately negative potential, though this will be diminished by the deactivating effect of the CF₃ group.

Charge distribution can be quantified using population analysis methods like Mulliken or Hirshfeld. researchgate.netuni-muenchen.de This analysis assigns partial charges to each atom in the molecule. The results are anticipated to confirm the qualitative picture from the MEP map, showing significant negative partial charges on the fluorine and oxygen atoms and a corresponding positive partial charge on the carbon atom of the CF₃ group and the carbons bonded to the oxygen atoms. niscpr.res.inresearchgate.net

Atom/GroupPredicted Partial Charge (Mulliken)Reason
Fluorine (F) AtomsHighly NegativeHighest electronegativity
Oxygen (O) AtomsNegativeHigh electronegativity
Carbon of CF₃Highly PositiveBonded to three highly electronegative F atoms
Aromatic C5 (bonded to CF₃)PositiveInductive effect of the CF₃ group
Aromatic H AtomsSlightly PositiveTypical for aromatic C-H bonds

Note: The values in this table are qualitative predictions based on established chemical principles.

Conformational Analysis of this compound and its Derivatives

The conformational flexibility of this compound is relatively limited. The primary conformational features are the puckering of the five-membered dioxole ring and the rotation of the trifluoromethyl group.

Computational studies on the parent 1,3-benzodioxole molecule have shown that the five-membered ring is not planar. acs.org It adopts a puckered or "envelope" conformation, which is energetically more stable than a planar C₂v structure. acs.org This non-planarity is attributed to stereoelectronic effects, including hyperconjugative interactions often associated with the anomeric effect. acs.org The presence of a substituent at the C5 position, such as the trifluoromethyl group, is not expected to fundamentally alter this puckered conformation of the dioxole ring itself.

The main source of conformational isomerism for this molecule is the rotation of the CF₃ group around the C5-C(F₃) single bond. Due to the C₃ rotational symmetry of the trifluoromethyl group, the energy barrier to this rotation is expected to be very low, allowing for virtually free rotation at room temperature. In related trifluoromethyl-substituted compounds, these rotational barriers are typically only a few kcal/mol. nih.gov Therefore, this compound is unlikely to exist as distinct, isolable rotamers under normal conditions.

Reaction Pathway and Transition State Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transient intermediates, and predicting the outcomes of chemical reactions. nih.gov

The reactions involving this compound can be broadly categorized into its synthesis and its subsequent transformations.

Synthesis: The introduction of a CF₃ group onto the benzodioxole scaffold can be achieved through various methods, such as copper- or palladium-catalyzed cross-coupling reactions with a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) or electrophilic trifluoromethylating agents (e.g., Togni's reagents). nih.govacs.org Computational modeling of these pathways would involve calculating the energies of intermediates and transition states in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Transformations: For reactions on the aromatic ring, such as electrophilic aromatic substitution, DFT calculations can be used to model the reaction pathway. This involves locating the transition state for the formation of the key intermediate, the sigma complex (or Wheland intermediate), and calculating its activation energy. The relative energies of the sigma complexes for attack at different positions on the ring determine the regioselectivity of the reaction.

The directing effect of substituents in electrophilic aromatic substitution is a well-understood phenomenon that can be rationalized and predicted using computational methods. The trifluoromethyl group is a powerful deactivating group due to its strong electron-withdrawing inductive effect (-I). youtube.com It directs incoming electrophiles to the meta position.

In this compound, the aromatic ring has three available positions for substitution: C4, C6, and C7.

The CF₃ group at C5 strongly deactivates the ring and directs incoming electrophiles to positions C4 and C7 (meta positions relative to C5 are C4 and C7, but C7 is equivalent to C4 due to symmetry in directing effects relative to C5). However, the positions ortho and para to it (C4, C6) are strongly deactivated.

The dioxole ring is an activating, ortho, para-directing group. The oxygen atoms direct electrophiles to the positions ortho to them, which are C4 and C7.

Ab Initio and Semi-Empirical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and guide experimental work. Ab initio and semi-empirical calculations can offer reliable predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Ab initio methods, particularly those based on Density Functional Theory (DFT), are widely used for their balance of accuracy and computational cost. spectroscopyonline.com For predicting vibrational frequencies, a common approach involves optimizing the molecular geometry of the compound and then calculating the harmonic vibrational wavenumbers. orientjchem.org Functionals such as B3LYP are frequently employed with various basis sets (e.g., 6-311++G(d,p)) to perform these calculations. nih.gov The theoretical results are often scaled by a factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. orientjchem.orgscispace.com For instance, studies on the related compound 5-nitro-1,3-benzodioxole (B1580859) have successfully used DFT calculations to assign vibrational modes, including C-H stretching, ring stretching vibrations, and the characteristic symmetric and asymmetric C-O-C stretching of the dioxole ring. orientjchem.orgscispace.com A similar approach for this compound would allow for a detailed assignment of its vibrational spectrum, including the distinct frequencies associated with the C-F bonds of the trifluoromethyl group.

The prediction of NMR chemical shifts is another critical application of ab initio calculations. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a robust technique for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. modgraph.co.uk These calculations are sensitive to both the chosen theoretical level (method and basis set) and the molecular geometry. modgraph.co.uk While semi-empirical methods can also be employed for faster calculations, ab initio approaches like GIAO are generally preferred for higher accuracy. researchgate.netpsu.edu Computational studies on molecules containing trifluoromethyl groups have demonstrated the utility of these methods in assigning ¹H, ¹³C, and ¹⁹F NMR spectra. For this compound, these calculations would be crucial for assigning the signals of the aromatic protons, the dioxole methylene (B1212753) protons, and the unique chemical shift of the trifluoromethyl fluorine atoms.

Below is an illustrative table of predicted vibrational frequencies for this compound, based on the type of data generated in DFT studies of similar molecules.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound using DFT (B3LYP Functional)

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3150
Methylene (CH₂) Asymmetric Stretch~2980
Methylene (CH₂) Symmetric Stretch~2900
Aromatic C=C Stretch1450 - 1600
CF₃ Asymmetric Stretch~1280
CF₃ Symmetric Stretch~1170
C-O-C Asymmetric Stretch1200 - 1250
C-O-C Symmetric Stretch1000 - 1050
C-F Bend600 - 800

Note: This table is a hypothetical representation of expected results from a DFT calculation and is for illustrative purposes only. Actual values would require specific computation for the molecule.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. conicet.gov.ar This approach is predicated on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. QSPR models are valuable for predicting the properties of new or untested compounds, thereby saving significant time and resources. conicet.gov.ar

The development of a QSPR model involves several key steps:

Data Set Selection: A collection of compounds with experimentally determined values for a specific chemical property is assembled.

Descriptor Calculation: A large number of numerical descriptors representing the constitutional, topological, geometrical, and electronic features of the molecules are calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links a subset of the most relevant descriptors to the property of interest.

Validation: The model's predictive power and robustness are rigorously tested using internal and external validation techniques.

For this compound and its derivatives, QSPR could be employed to predict a range of chemical properties. For example, a QSPR study on 1,3-benzodioxole derivatives has been conducted to predict their efficiency as corrosion inhibitors, a key chemical property. researchgate.net In such studies, quantum chemical descriptors, which can be calculated using semi-empirical or ab initio methods, are often used. researchgate.net These descriptors can include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap (ΔE), dipole moment, and various atomic charges. researchgate.net

By developing a QSPR model for a series of benzodioxole compounds, one could predict the properties of this compound without direct measurement. The trifluoromethyl group's strong electron-withdrawing nature and lipophilicity would be captured by the electronic and topological descriptors, allowing the model to estimate its influence on properties such as boiling point, solubility, or reactivity. mdpi.com

The table below lists some common molecular descriptors that would be relevant in a QSPR study of this compound.

Table 2: Common Molecular Descriptors for QSPR Studies

Descriptor ClassExample DescriptorsDescription
Constitutional Molecular Weight, Atom CountDescribes the basic composition of the molecule.
Topological Wiener Index, Randić IndexEncodes information about atomic connectivity and branching.
Geometrical Molecular Surface Area, Molecular VolumeDescribes the 3D size and shape of the molecule.
Quantum Chemical E-HOMO, E-LUMO, Dipole Moment, Mulliken ChargesDerived from the molecule's wave function; describes electronic properties.
Physicochemical LogP (Octanol-Water Partition Coefficient)Relates to properties like solubility and lipophilicity.

Note: This table provides examples of descriptor types used to build QSPR models.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Investigations of 5 Trifluoromethyl 1,3 Benzodioxole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the complete structural characterization of 5-(Trifluoromethyl)-1,3-benzodioxole derivatives in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments allows for the precise assignment of all proton and carbon signals, as well as the characterization of the trifluoromethyl group.

Multidimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are fundamental in establishing the covalent framework and the relative stereochemistry of this compound derivatives.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For a derivative of this compound, COSY spectra would be crucial in identifying the connectivity of protons on the aromatic ring and any attached side chains. For instance, the correlation between adjacent aromatic protons can definitively establish their positions relative to one another.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of carbon atoms that bear protons. In the context of this compound, HSQC would link each aromatic proton to its corresponding carbon atom and the protons of the dioxole methylene (B1212753) group to their carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining the spatial proximity of nuclei, which is essential for elucidating relative stereochemistry and conformational preferences. libretexts.orglibretexts.org For derivatives of this compound with stereocenters or restricted bond rotations, NOESY can reveal which groups are on the same side of a ring or a double bond.

A representative table of expected 2D NMR correlations for a hypothetical derivative, 4-acetyl-5-(trifluoromethyl)-1,3-benzodioxole, is presented below.

Proton (¹H) SignalCOSY Correlations (with ¹H)HSQC Correlation (with ¹³C)HMBC Correlations (with ¹³C)NOESY Correlations (with ¹H)
H-6H-7C-6C-4, C-5, C-7aH-7, O-CH₂-O
H-7H-6C-7C-5, C-3a, C-6H-6, Acetyl-CH₃
O-CH₂-O-C-2C-3a, C-7aAromatic Protons
Acetyl-CH₃-C (acetyl)C=O (acetyl), C-4H-7

¹⁹F NMR for Trifluoromethyl Group Characterization and Kinetic Studies

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. jeolusa.comjeol.com

The chemical shift of the trifluoromethyl (CF₃) group in ¹⁹F NMR is highly sensitive to its electronic environment, making it a valuable probe for structural characterization. nih.govbeilstein-journals.org The presence of electron-withdrawing or electron-donating groups on the benzodioxole ring will influence the chemical shift of the CF₃ signal. For this compound, the ¹⁹F NMR spectrum would typically show a singlet in the range of -60 to -65 ppm (relative to CFCl₃). rsc.org

Furthermore, ¹⁹F NMR is a powerful tool for monitoring the progress of reactions involving trifluoromethylated compounds, enabling kinetic studies. researchgate.netresearchgate.net The disappearance of the ¹⁹F signal of the starting material and the appearance of the signal for the product can be integrated over time to determine reaction rates and mechanisms. The significant chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from reactants, intermediates, and products, even in complex reaction mixtures. rsc.org

Below is a table illustrating the expected ¹⁹F NMR chemical shifts for this compound and a hypothetical reaction product.

CompoundFunctional GroupExpected ¹⁹F Chemical Shift (δ, ppm)
This compoundAr-CF₃-62.5
Product of a hypothetical reactionModified Ar-CF₃Shifted from -62.5 (e.g., -60.0 or -65.0)

Dynamic NMR for Conformational and Fluxional Processes

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes that occur on the NMR timescale, such as conformational changes and fluxional processes. researchgate.netresearchgate.net For derivatives of this compound, DNMR could be employed to investigate the rotational barrier of the trifluoromethyl group.

At low temperatures, the rotation of the CF₃ group might be slow enough to be observed on the NMR timescale, potentially leading to broadening or splitting of the ¹⁹F signal or adjacent ¹H or ¹³C signals. As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals into a sharp, averaged signal. By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the activation energy for the rotational barrier. nih.gov This information provides valuable insights into the steric and electronic interactions between the CF₃ group and its neighboring substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a cornerstone for the analysis of this compound derivatives, providing precise mass measurements that allow for the determination of elemental compositions and the elucidation of fragmentation pathways.

Fragmentation Pattern Analysis for Structural Confirmation and Isotopic Composition

In HRMS, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the trifluoromethyl radical (•CF₃), cleavage of the dioxole ring, or loss of formaldehyde (B43269) (CH₂O) from the dioxole moiety. fluorine1.rudtic.milresearchgate.net

The high mass accuracy of HRMS allows for the confident assignment of the elemental composition of both the molecular ion and its fragment ions. This is crucial for distinguishing between isobaric species (ions with the same nominal mass but different elemental compositions). The isotopic pattern of the molecular ion cluster can also be analyzed to confirm the number of carbon, halogen, and other atoms present in the molecule.

A table of expected fragment ions for this compound in an electron ionization (EI) HRMS experiment is provided below.

m/z (calculated)Proposed FragmentElemental Composition
190.0241[M]⁺C₈H₅F₃O₂
160.0268[M - CH₂O]⁺C₈H₃F₃O
121.0238[M - CF₃]⁺C₈H₅O₂
93.0335[C₆H₅O]⁺C₆H₅O
69.9952[CF₃]⁺CF₃

Application in Mechanistic Studies with Isotopic Labeling

HRMS, when combined with isotopic labeling, is a powerful technique for elucidating reaction mechanisms. nih.gov By strategically replacing certain atoms in a reactant with their heavier isotopes (e.g., ¹³C, ²H (D), or ¹⁸O), one can trace the fate of these atoms throughout a chemical reaction. researchgate.netchem-station.comacs.orgresearchgate.net

For instance, to study a reaction involving the benzodioxole ring of this compound, one could synthesize a starting material labeled with ¹³C at the methylene position of the dioxole ring. After the reaction, the mass of the product and its fragments would be analyzed by HRMS. The presence or absence of the ¹³C label in specific fragments would provide direct evidence for the proposed reaction pathway. nih.gov This approach is invaluable for distinguishing between different possible mechanisms and for understanding the intricate details of bond-forming and bond-breaking steps.

X-ray Crystallography of this compound Derivatives

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. mkuniversity.ac.in It provides precise data on bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and stereochemistry.

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled tool for the unambiguous determination of a compound's molecular structure. For derivatives of this compound, this technique is essential for establishing both relative and absolute stereochemistry. For instance, in derivatives containing stereocenters or geometric isomers (e.g., E/Z isomers across a double bond), SC-XRD provides conclusive proof of the configuration. Studies on related benzodioxole derivatives have demonstrated the power of SC-XRD in confirming the (E)-configuration of imine groups, settling any ambiguity that might arise from spectroscopic data alone. mdpi.comsemanticscholar.org

In cases where a derivative is chiral and has been resolved into enantiomers, SC-XRD is the gold standard for determining the absolute configuration, provided a heavy atom is present in the structure or by using anomalous dispersion effects. The crystallographic data not only confirms the structure but also reveals conformational details, such as the puckering of the dioxole ring or the orientation of substituents. researchgate.net

Table 1: Example Crystallographic Data for a Benzodioxole Derivative
ParameterValueReference
Compound Name6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one researchgate.net
Chemical FormulaC₂₀H₂₅N₃O₄S researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
a (Å)11.1220 (5) researchgate.net
b (Å)12.2241 (5) researchgate.net
c (Å)21.5246 (9) researchgate.net
α (°)88.958 (2) researchgate.net
β (°)79.836 (2) researchgate.net
γ (°)79.384 (2) researchgate.net
Volume (ų)2830.9 (2) researchgate.net

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net Understanding these interactions is key to predicting and explaining the physical properties of the solid material. For this compound derivatives, a variety of non-covalent forces dictate the crystal packing. These include:

Hydrogen Bonds: In derivatives containing hydrogen-bond donors (like N-H or O-H) and acceptors (like oxygen or nitrogen atoms), hydrogen bonds are often the dominant organizing force. mdpi.comsemanticscholar.orgresearchgate.net

C-H···O and C-H···π Interactions: Even in the absence of strong hydrogen bond donors, weaker interactions such as those between C-H bonds and oxygen atoms or the π-system of the benzene (B151609) ring play a significant role in stabilizing the crystal structure. researchgate.net

Halogen Bonding: The highly electronegative fluorine atoms of the trifluoromethyl group can act as halogen bond acceptors, interacting with electrophilic regions on adjacent molecules.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.govnih.gov By mapping properties like the normalized contact distance (dnorm) onto the molecular surface, researchers can identify the specific atoms involved in close contacts and determine the relative importance of different types of interactions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and In-situ Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for identifying the functional groups present in a molecule. acs.org Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. mdpi.com For this compound derivatives, these techniques can readily confirm the presence of the core structure and its substituents.

Key expected vibrational modes include:

C-O-C Stretching: The dioxole ring exhibits characteristic asymmetric and symmetric C-O-C stretching vibrations. orientjchem.org

CH₂ Modes: The methylene (-O-CH₂-O-) group has distinct stretching, wagging, twisting, and rocking vibrations. orientjchem.org

Aromatic C-H and C=C Stretching: The benzene ring shows characteristic absorptions for C-H stretching and C=C ring stretching.

C-F Stretching: The trifluoromethyl (CF₃) group gives rise to very strong and characteristic C-F stretching absorptions, typically in the 1100-1300 cm⁻¹ region. The exact frequencies can be influenced by the electronic properties of the rest of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for the 1,3-Benzodioxole (B145889) Core
Vibrational ModeTypical Wavenumber (cm⁻¹)TechniqueReference
Aromatic C-H Stretch~3000 - 3100IR, Raman orientjchem.org
CH₂ Asymmetric Stretch~2980IR, Raman orientjchem.org
CH₂ Symmetric Stretch~2910IR, Raman orientjchem.org
Aromatic C=C Stretch~1450 - 1600IR, Raman orientjchem.org
CH₂ Wagging~1370Raman orientjchem.org
C-O-C Asymmetric Stretch~1250IR orientjchem.org
C-O-C Symmetric Stretch~1040IR orientjchem.org
CF₃ Stretch~1100 - 1300IR nih.gov

Beyond simple identification, Fourier-transform infrared (FTIR) spectroscopy is a powerful method for in-situ reaction monitoring. rsc.orgmt.com By inserting an attenuated total reflectance (ATR) probe directly into a reaction vessel, chemists can collect spectra in real time. This allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. rsc.orgyoutube.com This approach is particularly valuable for optimizing reaction conditions and understanding complex reaction mechanisms, including challenging transformations like trifluoromethylations. rsc.orggcms.cz

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiopure Derivatives

For derivatives of this compound that are chiral, chiroptical spectroscopy techniques are essential for characterizing the enantiopure forms. The two most common methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive or negative peaks (known as Cotton effects), is unique to a specific enantiomer.

Optical Rotatory Dispersion (ORD): This method measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For enantiopure derivatives, these techniques are used to confirm enantiomeric purity and to assign the absolute configuration of the molecule. rsc.org While one enantiomer will produce a specific CD spectrum, its mirror image will produce an exact, mirror-image spectrum. By comparing experimentally measured spectra with those predicted by quantum chemical calculations, the absolute configuration (R or S) can often be determined.

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Reaction Mixture Analysis (e.g., GC-MS, HPLC-MS)

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures containing this compound derivatives. When coupled with mass spectrometry (MS), they provide a powerful analytical platform for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. nih.govhrpub.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique is suited for a broader range of compounds, including those that are less volatile or thermally sensitive. Separation occurs in a liquid phase based on the compound's affinity for the stationary and mobile phases. The eluent from the HPLC is then introduced into the mass spectrometer, which provides molecular weight information and, with tandem MS (MS/MS), structural data from fragmentation.

Table 3: Applications of Advanced Chromatographic Techniques
ApplicationTechnique(s)DescriptionReference
Separation GC, HPLCIsolation of a desired derivative from starting materials, by-products, and other impurities in a reaction mixture. nih.gov
Purity Assessment GC-MS, HPLC-MSQuantification of the purity of a synthesized compound by measuring the area of the main peak relative to any impurity peaks. hrpub.org
Reaction Mixture Analysis GC-MS, HPLC-MSMonitoring the progress of a chemical reaction by analyzing aliquots over time to determine the ratio of reactants, intermediates, and products. nih.gov
Identification GC-MS, HPLC-MSStructural confirmation of products and identification of unknown by-products through analysis of retention times and mass spectra. hrpub.org

Applications of 5 Trifluoromethyl 1,3 Benzodioxole As a Versatile Building Block in Complex Synthetic Organic Chemistry

Strategic Role in the Total Synthesis of Complex Organic Molecules

The unique electronic properties imparted by the trifluoromethyl group make 5-(trifluoromethyl)-1,3-benzodioxole a strategic component in the synthesis of elaborate organic structures. nih.gov Its utility spans from creating foundational scaffolds for chemical libraries to serving as a key intermediate in the synthesis of natural product analogues.

The benzodioxole moiety is a common feature in many natural products and serves as a reliable scaffold in medicinal chemistry. fluorochem.co.ukresearchgate.net By incorporating a trifluoromethyl group, this compound provides a starting point for the synthesis of novel molecular frameworks with tailored properties. mdpi.com The CF3 group enhances the thermal stability and lipophilicity of the resulting scaffolds. sigmaaldrich.comnih.gov

This compound can be chemically modified through various reactions, such as electrophilic aromatic substitution on the benzodioxole ring, to introduce further diversity. These reactions lead to a wide array of derivatives that can be used to build libraries of compounds for chemical research. For example, derivatives can be elaborated into complex heterocyclic systems, such as triazoles, which are themselves important scaffolds in chemistry. beilstein-journals.orgnih.gov The development of trifluoromethyl-containing building blocks is crucial for accessing new chemical space and creating molecules with unique properties for various research applications. rsc.orgenamine.net

Natural products are a significant source of inspiration for the development of new molecules. fluorochem.co.uk The 1,3-benzodioxole (B145889) ring is a structural motif found in various natural products. researchgate.net this compound serves as a key synthon for creating fluorinated analogues of these natural products. The introduction of the CF3 group can fine-tune the physicochemical characteristics of the parent natural product. nih.gov

For instance, in the synthesis of analogues of fumagillol, a natural product with a complex spirocyclic system, strategic modifications can lead to novel chemotypes. nih.gov While not a direct example using this compound, the principle of remodeling natural product scaffolds demonstrates how specialized building blocks can be used to generate analogues with potentially enhanced properties. The synthesis of derivatives of N-(benzo[d] beilstein-journals.orgresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides illustrates how the benzodioxole core can be elaborated into more complex structures. frontiersin.org

Construction of Novel Heterocyclic Systems Incorporating the Benzodioxole Moiety

The reactivity of the this compound ring system allows for its incorporation into a variety of complex heterocyclic structures, including spirocyclic, bridged, fused, and annulated systems.

Spirocyclic motifs are three-dimensional structures commonly found in natural products and are of increasing interest in chemical synthesis. beilstein-journals.orgnih.gov this compound can be utilized as a starting material for the synthesis of spirocycles where the benzodioxole unit is part of the spirocyclic framework. researchgate.net For example, the synthesis of spiro[1,3-benzodioxole-methanocyclooct[b]indole] highlights a strategy for creating complex spiro systems involving the benzodioxole core. nih.gov The synthesis of such compounds often involves multi-step sequences, including dearomative annulation cascades or iodine(III)-mediated spirocyclization. researchgate.netbeilstein-journals.org

Bridged ring systems, another class of complex three-dimensional molecules, can also be accessed using derivatives of this compound. The construction of these intricate architectures often relies on intramolecular cyclization reactions, where the benzodioxole moiety directs the formation of the bridged structure.

Table 1: Examples of Spirocyclic Systems Derived from Benzodioxole Scaffolds This table is illustrative and provides examples of the types of spirocyclic systems that can be synthesized, based on general synthetic strategies.

Spirocyclic System Type Synthetic Strategy Potential Precursor
Spiro-chromanone Photoredox-mediated C–O bond activation and 6-exo-trig cyclization Aromatic carboxylic acid derivative of this compound
Spiro β-lactam Oxidative cyclization of a p-substituted phenol (B47542) derivative Phenolic derivative of this compound

The synthesis of fused and annulated ring systems containing the this compound core is an active area of research. nih.gov These reactions typically involve the construction of a new ring onto the existing benzodioxole framework. Methodologies such as silver-catalyzed tandem heterocyclization/[3 + 2] cycloaddition can be employed to create fused furan (B31954) systems. acs.org

For example, a reaction involving an α-alkynylenone and a β-enaminone derivative of this compound could potentially yield highly substituted, fused heterocyclic systems. acs.org Similarly, microwave-assisted transformations of acylated triazoles can lead to the formation of ring-fused isoquinolines incorporating a trifluoromethyl group. nih.gov These strategies provide access to a diverse range of polycyclic aromatic compounds with potential applications in materials science and chemical research. researchgate.net

Table 2: Strategies for Fused Ring Synthesis This table outlines general strategies that could be adapted for the synthesis of fused systems incorporating the this compound moiety.

Reaction Type Description Resulting Heterocycle
[3+2] Cycloaddition Base-promoted reaction between a nitrile imine and a suitable derivative. researchgate.net Fused 1,2,4-Triazole
Denitrogenation of Triazoles Microwave-assisted reaction of 5-acylated N-fluoroalkyl substituted 1,2,3-triazoles. nih.gov Fused Isoquinoline

Utilization as a Fluorous Tag or Handle in Separation and Purification Methodologies

The highly fluorinated trifluoromethyl group in this compound allows it to be used as a "fluorous tag" in separation and purification techniques. Fluorous chemistry utilizes compounds with a high fluorine content to facilitate the separation of tagged molecules from non-tagged molecules using a fluorous solid phase.

In this methodology, this compound can be attached to a molecule of interest, acting as a handle. The resulting tagged molecule will have a high affinity for fluorous silica (B1680970) gel or other fluorous stationary phases. This allows for efficient separation of the tagged molecule from byproducts and excess reagents during purification by fluorous solid-phase extraction (F-SPE). After purification, the fluorous tag can be cleaved to yield the desired product. This technique is particularly useful in multi-step synthesis and for the purification of compound libraries.

The Versatility of this compound in Synthetic Chemistry: A Review of its Application in Novel Reagents, Ligands, and Catalysts

Despite extensive research into the development of novel synthetic tools, the application of this compound as a key structural motif in new organic reagents, ligands, or catalysts remains a largely unexplored area within synthetic organic chemistry. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the utilization of this specific compound for the expressed purpose of creating advanced chemical tools.

The 1,3-benzodioxole scaffold is a well-established pharmacophore and a versatile building block in the synthesis of a wide array of biologically active molecules and natural products. The introduction of a trifluoromethyl group at the 5-position is anticipated to significantly modify the electronic properties of the benzodioxole ring system. The strong electron-withdrawing nature of the -CF3 group can influence the reactivity and binding properties of derivatives, making it a theoretically attractive component for the design of new chemical entities with unique catalytic or coordinating abilities.

However, a thorough investigation of the current body of scientific work indicates that while derivatives of 1,3-benzodioxole have been explored in various chemical contexts, and trifluoromethylated compounds are of significant interest, the specific compound this compound has not been prominently featured as a precursor for the development of novel reagents, ligands for metal catalysis, or organocatalysts.

One study detailed the synthesis of a complex molecule, 5-(1,3-Benzodioxol-5-yl)-3-[(2-{[3-(trifluoromethyl)benzyl]thio}ethyl)amino]cyclohex-2-en-1-one. This compound incorporates both the 1,3-benzodioxole and a trifluoromethylbenzyl moiety. However, in this instance, this compound was not used as a starting material, and the final product was not evaluated for its utility as a reagent, ligand, or catalyst.

The absence of dedicated research in this specific area suggests that the potential of this compound as a foundational element for new synthetic tools is yet to be realized. Future research endeavors could focus on the functionalization of the this compound core to introduce coordinating groups for the development of novel ligands for transition metal catalysis. The unique electronic environment provided by the trifluoromethyl group could lead to catalysts with altered reactivity, selectivity, and stability. Similarly, the development of chiral derivatives of this compound could open avenues for its use in asymmetric catalysis.

Integration of 5 Trifluoromethyl 1,3 Benzodioxole in Chemical Library Design and Structure Property Relationship Spr Studies

Design Principles for Constructing Diverse Chemical Libraries

The construction of a successful chemical library hinges on principles that ensure broad coverage of relevant chemical space and the inclusion of molecules with drug-like properties. Key strategies include scaffold hopping, bioisosteric replacement, and the mimicry of privileged structures.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. nih.govdtic.mil This approach is crucial for navigating beyond existing patent claims and discovering chemotypes with improved properties. nih.gov The 5-(Trifluoromethyl)-1,3-benzodioxole core can serve as a novel scaffold, replacing existing ones while maintaining the essential three-dimensional arrangement of pharmacophoric features.

Bioisosterism involves the substitution of an atom or group with another that possesses similar physical or chemical properties, with the goal of creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.comdrughunter.com This strategy can be used to enhance potency, alter selectivity, improve metabolic stability, and reduce toxicity. drughunter.comresearchgate.net The this compound moiety contains two key components that are frequently used as bioisosteres:

The Trifluoromethyl (CF3) Group : This group is a well-established bioisostere for several atoms and functional groups. nih.govnih.gov Its steric size is similar to a chlorine atom and larger than a methyl group, and it is highly electronegative and metabolically stable. nih.govmdpi.com The CF3 group can be used to replace methyl, chloro, or even nitro groups to fine-tune a molecule's properties. nih.gov

The 1,3-Benzodioxole (B145889) Ring : This fused ring system can act as a bioisosteric replacement for other aromatic or heterocyclic rings, such as phenyl, pyridyl, or lactone rings. researchgate.netingentaconnect.comcambridgemedchemconsulting.com For instance, studies have investigated 1,3-benzodioxoles as bioisosteric replacements for lactone rings in the design of new ligands. ingentaconnect.com

The following table outlines potential bioisosteric replacements relevant to the this compound scaffold.

Original MoietyBioisosteric ReplacementRationale for Replacement
Methyl Group (-CH3)Trifluoromethyl Group (-CF3)Increases metabolic stability and alters electronic properties. nih.govmdpi.com
Chlorine Atom (-Cl)Trifluoromethyl Group (-CF3)Similar steric size, enhances lipophilicity and metabolic stability. nih.govmdpi.com
Phenyl Ring1,3-Benzodioxole RingModulates electronic profile and potential for specific interactions. researchgate.netcambridgemedchemconsulting.com
Lactone Ring1,3-Benzodioxole RingMimics ester group polarity and conformation. ingentaconnect.com

The concept of "privileged structures" describes molecular scaffolds that can bind to multiple, distinct biological targets. mdpi.com These scaffolds serve as versatile templates for designing libraries of compounds with a higher probability of biological activity. mdpi.com The 1,3-benzodioxole moiety itself is found in numerous natural products and approved drugs, suggesting it may function as a privileged fragment. researchgate.netenamine.net By incorporating the trifluoromethyl group, the this compound scaffold can be used to mimic and explore the chemical space around known privileged structures, potentially leading to the discovery of novel inhibitors for various target classes.

Strategies for Maximizing Structural Diversity through Chemical Derivatization

To maximize the structural diversity of a chemical library based on the this compound core, various derivatization strategies can be employed. The aromatic ring of the benzodioxole system is amenable to a range of chemical transformations, allowing for the introduction of diverse substituents and functional groups.

Common derivatization reactions include:

Cross-Coupling Reactions : Suzuki, Stille, and Sonogashira couplings can be performed on halogenated precursors (e.g., 5-Bromo-1,3-benzodioxole) to introduce aryl, heteroaryl, or alkynyl groups.

Amide Bond Formation : If a carboxylic acid functionality is present on the scaffold (e.g., 1,3-Benzodioxole-5-carboxylic acid), a diverse library of amides can be generated by coupling with a wide array of primary and secondary amines. nist.gov

Electrophilic Aromatic Substitution : Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce functional groups at various positions on the aromatic ring, which can then be further modified.

Nucleophilic Aromatic Substitution : In appropriately activated systems, nucleophiles can be used to displace leaving groups on the aromatic ring.

These synthetic strategies enable the systematic exploration of the chemical space around the core scaffold, leading to a library of compounds with a wide range of structural and physicochemical properties.

Computational Approaches in Chemical Library Design (e.g., Virtual Screening for Chemical Space Exploration)

Computational methods are indispensable tools in modern chemical library design. nih.gov Virtual screening, a key computational technique, allows for the rapid, in silico evaluation of large compound libraries against a biological target of interest. nih.govresearchgate.net

For a library based on this compound, the process would typically involve:

Enumeration of a Virtual Library : A large, virtual library of derivatives is generated by computationally applying the derivatization strategies mentioned in section 8.2 to the core scaffold.

Property Filtering : The virtual library is filtered based on key physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors/acceptors) to remove non-drug-like molecules. drugdesign.org

Virtual Screening : The filtered library is then "screened" against a 3D structure of a biological target using molecular docking programs. nih.govresearchgate.net This process predicts the binding affinity and orientation of each compound in the target's active site.

Selection and Synthesis : Compounds with the highest predicted binding affinities and favorable interactions are prioritized for chemical synthesis and subsequent experimental testing.

This approach enriches the library with compounds that are more likely to be active, thereby saving significant time and resources compared to purely experimental high-throughput screening. nih.govresearchgate.net

Influence of the Trifluoromethyl-Benzodioxole Moiety on Key Physicochemical Properties Relevant to Chemical Design

The combination of the trifluoromethyl group and the benzodioxole ring has a profound impact on the physicochemical properties of the parent molecule. These properties are critical for determining a compound's behavior and suitability as a drug candidate.

Electronic Properties : The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. nih.gov This property significantly reduces the electron density of the attached benzodioxole ring, influencing its reactivity in chemical syntheses and its ability to participate in molecular interactions such as π-stacking.

pKa : The strong inductive electron-withdrawing effect of the CF3 group can substantially alter the acidity or basicity of nearby functional groups. For example, the pKa of an acidic proton on a neighboring group will decrease (become more acidic), while the pKa of a conjugate acid of a basic group will also decrease (making the base weaker). For instance, 3,5-Bis(trifluoromethyl)phenol is significantly more acidic than phenol (B47542). ut.ee This modulation of pKa is a critical tool for optimizing the ionization state of a drug molecule at physiological pH.

The table below summarizes the key physicochemical properties imparted by the trifluoromethyl group.

Physicochemical PropertyInfluence of Trifluoromethyl-Benzodioxole MoietyReference
Lipophilicity (logP)Increased due to the hydrophobic nature of the CF3 group (Hansch π = +0.88). nih.govmdpi.com
Electronic EffectStrong electron-withdrawing group, deactivates the aromatic ring. nih.gov
pKaLowers the pKa of nearby acidic groups and the conjugate acids of basic groups. ut.ee
Metabolic StabilityThe C-F bond is very strong, making the CF3 group highly resistant to metabolic degradation. nih.govmdpi.com

Future Research Directions and Unresolved Challenges in the Chemistry of 5 Trifluoromethyl 1,3 Benzodioxole

Exploration of More Sustainable and Atom-Economical Synthetic Pathways

The development of sustainable synthetic routes for trifluoromethylated aromatic compounds is a primary challenge for modern chemistry. chemistryviews.org Traditional methods for producing these compounds often involve harsh conditions and ecologically unfriendly materials like chlorine (Cl₂) and hydrogen fluoride (B91410) (HF). chemistryviews.org Future research will need to focus on greener alternatives that offer high atom economy and minimize hazardous waste.

A significant area of exploration will be the development of direct C-H trifluoromethylation methods for the benzodioxole ring. While radical C-H trifluoromethylation has shown promise for some aromatic compounds, controlling regioselectivity remains a hurdle. chemrxiv.org For a substrate like 1,3-benzodioxole (B145889), achieving selective trifluoromethylation at the 5-position without affecting other positions on the aromatic ring is a non-trivial challenge that requires novel catalytic systems.

Furthermore, current industrial trifluoromethylation often relies on processes that are not functional-group tolerant. chemistryviews.org Research into new reagents and catalysts that can selectively install a CF₃ group onto a pre-functionalized benzodioxole core under mild conditions is essential. Strategies that utilize less expensive and safer trifluoromethyl sources, such as fluoroform (CF₃H), a byproduct of Teflon manufacturing, are highly desirable. cam.ac.ukeurekalert.org

Table 1: Comparison of Traditional vs. Future Synthetic Approaches

Feature Traditional Methods (e.g., Swarts Reaction) Future Sustainable Methods
Starting Materials Ar-CCl₃, HF/SbF₅ Ar-H, Ar-B(OH)₂, various CF₃ sources
Reagents Aggressive, hazardous (Cl₂, HF) Milder, safer reagents (e.g., CF₃SO₂Na)
Atom Economy Low, generates significant waste (HCl) High, direct functionalization minimizes byproducts
Functional Group Tolerance Low High

| Reaction Conditions | Harsh (high temperature/pressure) | Mild (room temperature, atmospheric pressure) |

Discovery of Unprecedented Reactivity Patterns and Novel Chemical Transformations

The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzodioxole ring system. Future research will focus on leveraging this electronic effect to uncover novel chemical transformations. The modified reactivity of the aromatic ring could open pathways to previously inaccessible derivatives. For instance, the altered nucleophilicity and electrophilicity of the ring may allow for unique substitution patterns or metal-catalyzed coupling reactions that are not feasible with unsubstituted benzodioxole.

Investigating the reactivity of the trifluoromethyl group itself is another promising avenue. While generally stable, the C-F bonds can be activated under specific conditions. Exploring reactions that functionalize the CF₃ group on the benzodioxole scaffold could lead to a new class of compounds with unique properties. Additionally, understanding the reactivity of trifluoromethylated intermediates, such as radicals or anions derived from 5-(Trifluoromethyl)-1,3-benzodioxole, could enable the development of new synthetic methodologies. pnas.org

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced synthetic technologies like flow chemistry and automated synthesis presents a significant opportunity for the production of this compound and its derivatives. Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, especially for fluorination reactions that can be hazardous. researchgate.netrsc.org

Key benefits of applying flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risks associated with handling potentially explosive or toxic fluorinating reagents and intermediates. researchgate.net

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and selectivity. nih.gov

Scalability: Scaling up production is simplified by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactions. nih.gov

Access to Novel Reactivity: High temperatures and pressures can be safely achieved, potentially enabling new reaction pathways. nih.gov

Application of Machine Learning and AI in the Computational Design of this compound Derivatives with Tailored Chemical Properties

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of new molecules. precedenceresearch.comnih.gov These computational tools can be applied to predict the properties of novel this compound derivatives, thereby guiding synthetic efforts toward compounds with specific, tailored functionalities. ethz.ch

Generative AI models can be trained on large datasets of known bioactive molecules to design new compounds with a high probability of possessing desired activities. nih.gov For instance, a model could be fine-tuned to generate derivatives of this compound predicted to have high binding affinity to a specific biological target. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. precedenceresearch.commdpi.com

Table 2: Impact of AI and Machine Learning in Compound Development

Area of Application Challenge AI/ML Solution Potential Outcome
Molecular Design Identifying novel structures with desired bioactivity. Generative models design new molecules based on learned chemical patterns. nih.gov Rapid discovery of potent and selective drug candidates.
Property Prediction Predicting physicochemical and biological properties. Deep learning models analyze structure-function relationships. pharmafeatures.com Prioritization of synthetic targets with optimal profiles.
Synthesis Planning Finding efficient and scalable synthetic routes. Retrosynthesis algorithms predict multi-step reaction pathways. Reduced development time and cost for new compounds.

| Reaction Optimization | Determining optimal reaction conditions (temperature, solvent, catalyst). | ML algorithms analyze experimental data to predict high-yielding conditions. acs.org | Increased reaction efficiency and minimized byproducts. |

Development of Novel Analytical Technologies for Real-time, In-situ Monitoring of Reactions Involving the Compound

Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics and mechanisms. The development and application of novel Process Analytical Technologies (PAT) for real-time, in-situ monitoring are crucial. Techniques such as FlowNMR and Fourier-transform infrared spectroscopy (FTIR) are particularly valuable. cam.ac.ukasahilab.co.jpacs.org

¹⁹F NMR is an exceptionally powerful tool for monitoring fluorination reactions due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. nih.govscholaris.ca Integrating ¹⁹F NMR spectroscopy directly into a flow reactor setup allows for the real-time observation of reactant consumption, intermediate formation, and product generation. asahilab.co.jpnih.gov This continuous stream of data enables rapid optimization of reaction conditions and provides insights into the reaction mechanism that are difficult to obtain through traditional offline analysis. asahilab.co.jprsc.org Such in-line analytical tools are essential for ensuring the safe and efficient use of hazardous reagents and for achieving complete consumption of starting materials, which is critical for process sustainability. asahilab.co.jpacs.org

Addressing Challenges in Scalable Synthesis and Industrial Research & Development Applications

Translating a laboratory-scale synthesis to an industrial process presents numerous challenges, particularly for complex fluorinated compounds. pharmtech.comagcpharmachemicals.com For this compound, key hurdles include the cost and handling of fluorinating reagents, ensuring process safety, and meeting strict regulatory and purity requirements for applications in pharmaceuticals and agrochemicals. pharmtech.comagcpharmachemicals.com

Future research must focus on developing robust and cost-effective synthetic routes that are amenable to large-scale production under Good Manufacturing Practice (GMP) conditions. pharmtech.com This includes minimizing the use of expensive catalysts and reagents and designing purification processes that are both efficient and scalable. The development of continuous manufacturing processes using flow chemistry is a promising strategy to address many of these scalability challenges. researchgate.net

Furthermore, there is a need for greater collaboration between academic research and industrial development to ensure that novel synthetic methods are practical for commercial application. The high potential of fluorinated heterocycles in drug development means that overcoming the challenges of scalable synthesis for compounds like this compound is a high-priority goal for the chemical industry. tandfonline.comagropages.com

Q & A

Q. What are the optimal synthetic routes for preparing 5-(Trifluoromethyl)-1,3-benzodioxole, and how can purity be validated?

The synthesis of trifluoromethylated benzodioxoles often leverages hypervalent iodine reagents (e.g., benziodoxoles) to introduce the CF₃ group efficiently. For example, iodine(I)-based precursors can undergo electrophilic trifluoromethylation under mild conditions, as demonstrated in the one-pot synthesis of bis(trifluoromethyl)benziodoxoles . Key steps include:

  • Reagent selection : Use of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one for controlled reactivity .
  • Purification : Column chromatography with hexane/ethyl acetate gradients to isolate intermediates.
  • Validation : Purity is confirmed via ¹⁹F NMR (to assess CF₃ incorporation) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing trifluoromethylated benzodioxoles?

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and electronic environments. For example, ¹⁹F NMR chemical shifts between -60 to -70 ppm are typical for CF₃ groups in benzodioxoles .
  • X-ray crystallography : Resolves molecular geometry and crystal packing effects, as shown in studies of hypervalent iodine intermediates .
  • Mass spectrometry (HRMS) : Validates molecular formulas and detects fragmentation pathways .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

  • Experimental design :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25–80°C.
    • Monitor degradation via LC-MS and ¹⁹F NMR to track CF₃ group retention .
  • Key metrics : Half-life (t₁/₂) calculations under acidic/basic conditions inform storage and handling protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for trifluoromethylation using benziodoxole reagents?

  • Approach :
    • Use density functional theory (DFT) to model transition states and activation energies for CF₃ transfer.
    • Compare calculated ¹⁹F NMR shifts with experimental data to validate mechanistic hypotheses .
  • Case study : Studies on hypervalent iodine reagents revealed that electron-withdrawing groups on the benziodoxole scaffold lower activation barriers for trifluoromethylation .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylated benzodioxole analogs?

  • Methodology :
    • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing CF₃ with OCF₃ or CH₃) to isolate electronic vs. steric effects .
    • Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control for solvent effects (e.g., DMSO concentration) .
  • Example : Discrepancies in IC₅₀ values for benzoxazole derivatives were traced to differences in assay pH and buffer composition .

Q. How do surface adsorption properties of this compound impact its environmental persistence?

  • Experimental design :
    • Apply microspectroscopic imaging (e.g., ToF-SIMS) to analyze adsorption on indoor surfaces (glass, polymers).
    • Quantify desorption rates under humidity-controlled conditions .
  • Findings : CF₃ groups enhance hydrophobicity, increasing adsorption on nonpolar surfaces but reducing aqueous solubility .

Q. What advanced synthetic strategies enable regioselective functionalization of the benzodioxole scaffold?

  • Methods :
    • Directed ortho-metalation : Use directing groups (e.g., methoxycarbonyl) to install substituents at specific positions .
    • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce biaryl motifs .
  • Case study : 3-Chloro-5-(trifluoromethoxy)benzoic acid was synthesized via Pd-catalyzed coupling, achieving >90% regioselectivity .

Methodological Best Practices

Q. How should researchers design kinetic studies for trifluoromethylation reactions?

  • Protocol :
    • Use in situ ¹⁹F NMR to monitor reaction progress and identify intermediates.
    • Apply Eyring plot analysis to derive activation parameters (ΔH‡, ΔS‡) .
  • Pitfalls : Ensure reagent stability by avoiding prolonged exposure to light/moisture .

Q. What safety protocols are essential when handling trifluoromethylating reagents?

  • Guidelines :
    • Conduct reactions in fume hoods with blast shields due to exothermic decomposition risks .
    • Store benziodoxole reagents at -20°C under inert gas to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.